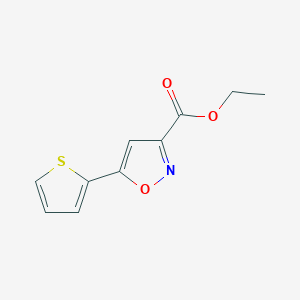

Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate

説明

Nomenclature and Classification

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate is systematically named according to International Union of Pure and Applied Chemistry conventions, reflecting its complex heterocyclic structure. The compound possesses several alternative nomenclature designations, including ethyl 5-thiophen-2-yl-1,2-oxazole-3-carboxylate and 5-(thiophen-2-yl)isoxazole-3-carboxylic acid ethyl ester. Additional synonymous names encompass ethyl 5-(2-thienyl)isoxazole-3-carboxylate and 5-(2-thienyl)isoxazole-3-carboxylic acid ethyl ester, demonstrating the varied nomenclature systems applied to this compound in chemical literature. The compound is classified under the Harmonized System Code 2934999090, categorizing it within the broader classification of heterocyclic compounds for international trade purposes.

The molecular designation reflects the presence of multiple functional groups and ring systems within the structure. The isoxazole component represents a five-membered heterocyclic ring containing both nitrogen and oxygen atoms, while the thiophene portion constitutes a five-membered sulfur-containing aromatic ring. The ethyl carboxylate functionality provides the ester linkage that completes the molecular architecture. This nomenclature system ensures precise identification of the compound across different chemical databases and regulatory frameworks.

Molecular Formula and Physical Properties

The molecular formula of this compound is established as C₁₀H₉NO₃S, corresponding to a molecular weight of 223.25 grams per mole. The compound exhibits specific physical characteristics that have been thoroughly documented through various analytical investigations. The melting point ranges from 47.5 to 55.0 degrees Celsius, with different sources reporting slight variations within this range. The boiling point is documented at 379.7 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury.

The compound demonstrates a calculated density of 1.278 grams per cubic centimeter and a flash point of 183.4 degrees Celsius. The refractive index is reported as 1.554, while the logarithmic partition coefficient (LogP) value is calculated as 2.57980, indicating moderate lipophilicity. The polar surface area encompasses 80.57 square angstroms, and the exact mass is determined as 223.03000 atomic mass units. These physical parameters collectively define the compound's behavior under various experimental and storage conditions.

特性

IUPAC Name |

ethyl 5-thiophen-2-yl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-2-13-10(12)7-6-8(14-11-7)9-4-3-5-15-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIUQIUZEYMWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372553 | |

| Record name | Ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90924-54-2 | |

| Record name | Ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxylic acid with hydroxylamine to form the corresponding isoxazole derivative. This intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be employed

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives

科学的研究の応用

Pharmaceutical Development

Overview : Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate serves as a crucial building block in the synthesis of novel drugs. Its unique structure allows for effective interaction with biological targets, particularly in the development of anti-inflammatory and analgesic agents.

Key Findings :

- A study highlighted its potential as a selective COX-2 inhibitor, indicating significant anti-inflammatory properties .

- The compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in inhibiting tumor growth and proliferation .

Agricultural Chemistry

Overview : In agricultural applications, this compound is utilized to enhance the efficacy of agrochemicals, particularly pesticides and herbicides.

Key Findings :

- The compound improves the bioavailability of active ingredients in crop protection formulations, leading to more effective pest management strategies .

| Application | Benefit |

|---|---|

| Pesticide formulation | Enhanced efficacy through improved bioavailability |

| Herbicide development | Increased effectiveness against target pests |

Material Science

Overview : Researchers are exploring the potential of this compound in creating advanced materials such as polymers and coatings.

Key Findings :

- The compound's thermal and mechanical properties make it suitable for applications requiring durability and resistance to environmental factors .

| Material Type | Properties Enhanced |

|---|---|

| Polymers | Thermal stability, mechanical strength |

| Coatings | Environmental resistance |

Organic Synthesis

Overview : this compound acts as an important intermediate in organic synthesis, facilitating the construction of complex molecules.

Key Findings :

- Its role as an intermediate allows chemists to achieve high specificity and yield in various industrial applications .

Research in Organic Electronics

Overview : The compound is being investigated for its applications in organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics.

Key Findings :

作用機序

The mechanism of action of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiophene and isoxazole rings can participate in π-π interactions and hydrogen bonding, which are crucial for binding to biological targets .

類似化合物との比較

Structural and Functional Group Variations

The compound’s key analogs and their distinguishing features are summarized below:

Key Observations :

- Thiophene vs. Phenyl/Furan : Replacing thiophene with phenyl (e.g., methyl 5-phenylisoxazole-3-carboxylate, CAS: 51677-09-9) or furan (CAS: 33545-41-4) reduces electronic similarity (0.67) due to the loss of sulfur’s electron-donating effects, which may alter reactivity in cross-coupling reactions or biological target interactions .

- Ester vs. Carboxylic Acid : Hydrolysis of the ethyl ester to 5-(thiophen-2-yl)isoxazole-3-carboxylic acid (CAS: 763109-71-3) increases polarity, improving aqueous solubility but reducing membrane permeability .

- Substituent Position : Derivatives like ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate () demonstrate that methyl groups on the thiophene and isoxazole rings can sterically hinder reactions or modify metabolic stability.

生物活性

Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications.

This compound has been investigated for its interactions with various enzymes and proteins. Notably, it has shown the ability to inhibit CDC25 phosphatase , an enzyme crucial for cell cycle regulation, which suggests potential applications in cancer therapy. The compound's structure allows it to engage in specific binding interactions with biomolecules, influencing their activity.

Cellular Effects

The compound exhibits profound effects on cellular processes:

- Cell Signaling : It modulates key signaling pathways, affecting cell proliferation and apoptosis.

- Gene Expression : this compound alters gene expression patterns, leading to changes in protein production necessary for various cellular functions.

Table 1: Summary of Cellular Effects

| Effect Type | Description |

|---|---|

| Cell Proliferation | Modulates pathways influencing growth |

| Apoptosis | Induces programmed cell death under certain conditions |

| Gene Expression | Alters patterns leading to modified protein synthesis |

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Interaction : Binding to active sites of enzymes like CDC25 phosphatase leads to inhibition, affecting cell cycle progression.

- Molecular Interactions : The compound engages in π-π interactions and hydrogen bonding with biological targets, enhancing its binding affinity and specificity.

Research Findings

Recent studies have explored the antimicrobial and antifungal properties of this compound. It has been shown to possess activity against various microbial strains, indicating its potential as a therapeutic agent in treating infections. Additionally, its pharmacophore characteristics make it a candidate for drug design aimed at anti-inflammatory and anticancer therapies.

Case Study: Antimicrobial Activity

In laboratory settings, this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Table 2: Antimicrobial Activity Data

| Microbial Strain | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 15 | Gram-positive bacteria |

| Escherichia coli | 32 | Gram-negative bacteria |

Dosage Effects in Animal Models

Studies involving animal models have revealed that the biological effects of this compound are dose-dependent. Lower doses resulted in minimal toxicity, while higher doses exhibited adverse effects such as cellular damage and lethality. This dosage sensitivity underscores the importance of careful therapeutic dosing in potential clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate, and how are reaction conditions optimized?

- Methodology : Common routes include cyclocondensation of thiophene-containing precursors with ethyl isoxazole-3-carboxylate derivatives. For example, refluxing in acetic acid with sodium acetate (as a base) can facilitate formation of the isoxazole ring . Catalytic asymmetric Corey-Bakshi-Shibata (CBS) reduction may be applied to introduce chiral centers in intermediates, requiring precise control of temperature (e.g., 0–25°C) and stoichiometric ratios of catalysts like (R)-CBS . Optimization involves adjusting solvent polarity, reaction time, and catalyst loading to improve yield (e.g., achieving 64–91% yields in analogous compounds) .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

- Methodology :

- Spectroscopy : ¹H-NMR and ¹³C-NMR are critical for confirming substituent positions and purity. For example, integration of thiophene protons (δ 6.8–7.5 ppm) and isoxazole carbonyl signals (δ 160–170 ppm) verifies structural integrity .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves 3D structure and intermolecular interactions. Mercury software aids in visualizing packing patterns and hydrogen-bonding networks .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (classified as irritant ). Store at 2–8°C in airtight containers to prevent degradation . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can discrepancies between computational and experimental physicochemical properties (e.g., boiling point, polarity) be resolved?

- Methodology : Compare calculated properties (e.g., topological polar surface area [TPSA] ≈ 61.6 Ų ) with experimental data (e.g., HPLC retention times). Adjust computational models (e.g., DFT simulations) to account for solvent effects or intermolecular forces. For example, experimental boiling points (413°C ) may deviate from predictions due to thermal decomposition; TGA-DSC analysis can validate stability thresholds .

Q. What strategies are effective for assessing the biological activity of this compound in vitro?

- Methodology :

- Cytotoxicity Assays : Use MTT or Mosmann’s colorimetric assays to evaluate IC₅₀ values against cancer cell lines . Pre-treat cells with the compound (1–100 µM) and measure viability after 24–48 hours.

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates. For example, thiophene derivatives often target tyrosine kinases; adjust assay buffers (pH 7.4, 37°C) to mimic physiological conditions .

Q. How can crystallographic data be leveraged to predict solid-state reactivity or polymorphism?

- Methodology : Use Mercury’s "Materials Module" to analyze intermolecular interactions (e.g., π-π stacking between thiophene and isoxazole rings). Compare packing similarities with structurally related compounds (e.g., ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate ) to identify trends in stability or hydrate/solvate formation .

Q. What statistical approaches resolve contradictions in synthetic yield or purity across different methods?

- Methodology : Apply design of experiments (DoE) to isolate critical variables (e.g., catalyst type, temperature). For example, a central composite design (CCD) can optimize CBS reduction conditions, balancing enantiomeric excess (ee) and yield . Use ANOVA to validate significance of factors (p < 0.05).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。